(3S,4E,6E)-3-Methylocta-4,6-dien-2-one
Description
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one is a chiral α,β-unsaturated ketone characterized by a conjugated (4E,6E)-diene system, a methyl group at the C3 position (S-configuration), and a ketone at C2. Its molecular formula is C₉H₁₄O, with a molecular weight of 138.19 g/mol.
Properties
CAS No. |
116454-34-3 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(3S,4E,6E)-3-methylocta-4,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-8(2)9(3)10/h4-8H,1-3H3/b5-4+,7-6+/t8-/m0/s1 |
InChI Key |
PNFIYBQOUPIIHJ-MBFKRBPYSA-N |
SMILES |
CC=CC=CC(C)C(=O)C |
Isomeric SMILES |
C/C=C/C=C/[C@H](C)C(=O)C |
Canonical SMILES |
CC=CC=CC(C)C(=O)C |
Synonyms |
4,6-Octadien-2-one, 3-methyl-, [S-(E,E)]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below highlights key structural and functional differences between (3S,4E,6E)-3-Methylocta-4,6-dien-2-one and analogous compounds:
Key Observations :
- Chain Length and Substitution : The target compound has a shorter chain (C8) compared to hexadecadienal (C16) and Adda (C10). The diphenyl variant () incorporates aromatic substituents, enhancing hydrophobicity and UV absorption .
- Functional Groups: The ketone in the target compound contrasts with Adda’s amino acid/ether groups and hexadecadienal’s aldehyde. This influences reactivity—e.g., aldehydes are more oxidation-prone than ketones .
Reactivity and Stability
- Acid Sensitivity : The benzyl tetrahydrofuran derivative in is unstable under acidic conditions, suggesting that the target compound’s conjugated ketone may also exhibit sensitivity in strongly acidic environments .
- Diels-Alder Reactivity : The (4E,6E)-diene system in the target compound and diphenyl variant () enables cycloaddition reactions, though phenyl groups in the latter may sterically hinder reactivity .
- Oxidation : Hexadecadienal’s aldehyde group is prone to oxidation, whereas the target compound’s ketone offers greater stability .
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